molecular formula C17H16N4O5S B2939155 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1904410-85-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2939155
CAS No.: 1904410-85-0
M. Wt: 388.4
InChI Key: AAHLEUMJOZNTBY-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by a unique scaffold combining a 1,2,4-oxadiazole core, a cyclopropyl-substituted isoxazole, and a 2,3-dihydrobenzofuran moiety. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the oxadiazole and isoxazole rings contribute to π-π stacking interactions in binding pockets .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c22-27(23,12-3-4-14-11(7-12)5-6-24-14)18-9-16-19-17(21-26-16)13-8-15(25-20-13)10-1-2-10/h3-4,7-8,10,18H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHLEUMJOZNTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: Cyclopropylamine reacts with hydroxylamine and an appropriate aldehyde to form the isoxazole ring.

    Construction of the Oxadiazole Ring: The isoxazole intermediate is then reacted with nitrile oxide to form the oxadiazole ring.

    Attachment of the Benzofuran Moiety: The oxadiazole intermediate undergoes a coupling reaction with a benzofuran derivative.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated sulfonamide derivatives.

Scientific Research Applications

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related sulfonamide derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide C₁₉H₁₇N₅O₅S 427.43 2,3-dihydrobenzofuran, cyclopropyl-isoxazole, oxadiazole Enhanced metabolic stability; potential CNS permeability due to dihydrobenzofuran .
3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1903785-00-1) C₁₇H₁₆N₄O₅S 388.40 Acetyl-benzene, cyclopropyl-isoxazole, oxadiazole Reduced lipophilicity vs. dihydrobenzofuran analogue; acetyl group may modulate solubility .
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide C₂₀H₂₁FN₄O₄S 432.50 Fluoro-methoxybenzene, triazole, cyclopropyl Fluorine substitution improves target affinity; triazole enhances hydrogen-bonding .
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (Compound 11a) C₁₂H₁₄N₂O₄S 282.32 Ethyl-methoxybenzoisoxazole Simpler scaffold with lower molecular weight; limited metabolic stability .

Research Findings and Limitations

  • Crystallographic Data : Structural determination of similar compounds (e.g., CAS 1903785-00-1) relies on SHELX-based refinement, though unresolved electron density near the cyclopropyl group suggests conformational flexibility .
  • Activity Data Gaps : While in vitro enzyme inhibition data are reported for triazole and benzoisoxazole analogues (e.g., IC₅₀ values in µM range for carbonic anhydrase inhibition ), specific pharmacological data for the target compound remain unpublished.

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates various functional groups known for their biological activity. The presence of the sulfonamide moiety is particularly significant as sulfonamides are known for their antimicrobial properties. The molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S with a molecular weight of 344.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .
  • Antimicrobial Properties : The sulfonamide group is known for its bacteriostatic effects, inhibiting bacterial growth by interfering with folic acid synthesis .
  • Targeting Kinases : Recent studies suggest that compounds with similar structures can selectively inhibit specific kinases involved in cancer pathways, providing a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

Sulfonamide derivatives have historically been significant in treating bacterial infections. Research indicates that the hybridization of sulfonamides with heterocyclic moieties enhances their antimicrobial efficacy . In vitro studies have demonstrated that this compound exhibits potent activity against a range of bacterial strains.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various experimental models. In vivo studies indicate that it may effectively reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .

Case Studies

  • Cyclooxygenase Inhibition : A study evaluating the anti-inflammatory effects of similar compounds showed significant inhibition of COX-2 in animal models, leading to decreased inflammation and pain relief .
  • Cancer Treatment : In a preclinical trial involving RET kinase inhibitors, compounds structurally related to this compound demonstrated selective inhibition of cancer cell proliferation without affecting normal cells .

Research Findings

A summary of relevant findings from literature is presented below:

StudyCompound TestedBiological ActivityFindings
COX InhibitorsAnti-inflammatorySignificant reduction in inflammation markers in vivo
RET Kinase InhibitorsAnticancerSelective inhibition of cancer cell lines with minimal toxicity to normal cells
Sulfonamide HybridsAntimicrobialEnhanced efficacy against multiple bacterial strains

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